N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide
Description
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a sulfonamide derivative featuring a cyclopentyl group substituted with a thiophene moiety at the 2-position.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c17-20(18,13-7-2-1-3-8-13)16-15(10-4-5-11-15)14-9-6-12-19-14/h1-3,6-9,12,16H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCWUYTTXXZMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.
Sulfonamide Formation:
Chemical Reactions Analysis
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase. The thiophene ring may also interact with various biological pathways, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Sulfonamide Hybrids with Enamine Linkers
Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (compound 26 in ) and (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (compound 28 in ) share the thiophene-sulfonamide backbone but differ in their substituents. These analogs exhibit potent anticancer activity against MCF7 breast cancer cells, with IC50 values of 9.55–10.25 μM, outperforming doxorubicin (IC50 ~30 μM) . The enamine linker in these compounds may facilitate π-π interactions with biological targets, whereas the cyclopentyl group in the target compound could improve metabolic stability but reduce solubility due to increased hydrophobicity.
Cyclopentane-Ring-Containing Analogs
- N-(3-oxo-1-phenyl-3-(thiophen-2-yl)propyl)-N-(phenylsulfonyl)benzenesulfonamide (compound 2aa in ) features a ketone-substituted propyl chain instead of a cyclopentyl ring. This compound was synthesized in 48% yield via cobalt-catalyzed hydroamination, highlighting the synthetic accessibility of such frameworks .
- N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (compound 47 INT in ) incorporates a trifluoromethyl group, which enhances electron-withdrawing effects and may improve target affinity .
Heterocyclic Substituent Variations
Compounds like N-(thiazol-2-yl) and N-(pyrimidin-2-yl)benzenesulfonamide derivatives (e.g., compound 59 in ) demonstrate that heterocyclic substituents on the sulfonamide nitrogen significantly modulate activity. For instance, thiazole and pyrimidine moieties enhance anticancer potency due to their ability to participate in hydrogen bonding and metal coordination .
Key Structural and Functional Insights
- Lipophilicity vs. Solubility : The cyclopentyl group in the target compound may increase membrane permeability but reduce aqueous solubility compared to enamine-linked analogs .
- Synthetic Complexity : Cyclopentane-ring formation often requires transition-metal catalysis (e.g., Pd-mediated reactions in ), whereas enamine-linked derivatives are synthesized via Schiff base condensations .
- Anticancer Mechanism : Thiophene-sulfonamide hybrids are hypothesized to inhibit tubulin polymerization or DNA topoisomerases, though the exact mechanism for the target compound remains unexplored .
Biological Activity
N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential applications in drug discovery.
Chemical Structure and Properties
This compound features a thiophene ring attached to a cyclopentyl group and a benzenesulfonamide moiety. This structural configuration is significant for its biological interactions, particularly in targeting specific enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to inhibit the synthesis of folic acid in bacteria by targeting the enzyme dihydropteroate synthase, a well-known mechanism for sulfonamides. Additionally, the thiophene ring may interact with various biological pathways, enhancing the compound's overall efficacy.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound has shown promise in anticancer research. A study involving various synthesized derivatives demonstrated that related thiophene-based compounds exhibited potent antitumor activity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values ranging from 12 to 54 nM . This highlights the potential of this compound as a lead compound in cancer therapy.
Study 1: Antitumor Efficacy
In a comparative study, several thiophene derivatives were synthesized and tested against the H1299 lung cancer cell line. The most potent derivative achieved an IC50 of 12.5 nM, significantly outperforming gefitinib, a standard treatment for EGFR-positive NSCLC . The results are summarized in Table 1.
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | 12.5 | H1299 (NSCLC) |
| Gefitinib | 40,000 | H1299 (NSCLC) |
Study 2: Antimicrobial Activity
A related study evaluated the antimicrobial efficacy of various sulfonamide derivatives. The results indicated that compounds with structural similarities to this compound displayed broad-spectrum antibacterial activity, making them suitable candidates for further development as antimicrobial agents.
Q & A
How can synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide be optimized to improve yield and purity in multi-step reactions?
Methodological Answer:
Optimization involves:
- Cyclopentylation: Use catalytic Pd-mediated cross-coupling or acid-catalyzed cyclization for thiophene-cyclopentane bond formation .
- Sulfonamide Formation: Employ N-alkylation under Schotten-Baumann conditions (e.g., benzenesulfonyl chloride with a cyclopentylamine intermediate) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Purification: Utilize column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>98%) and LC-MS .
Advanced Consideration: Kinetic studies (e.g., in situ IR spectroscopy) can monitor reaction progress and identify rate-limiting steps .
What advanced structural characterization techniques are critical for resolving conformational ambiguities in this sulfonamide-thiophene hybrid?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of crystal structures, focusing on resolving torsional angles of the cyclopentyl-thiophene moiety . Mercury CSD’s Materials Module can compare packing patterns with analogs (e.g., PubChem entries with similar sulfonamide-thiophene frameworks) .
- Dynamic NMR: Employ variable-temperature ¹H-NMR to study restricted rotation of the sulfonamide group and confirm intramolecular hydrogen bonding .
Data Contradiction Example: Discrepancies between calculated (DFT) and experimental bond lengths may arise from crystal packing effects; refine using Hirshfeld surface analysis .
How can researchers reconcile contradictory bioactivity data (e.g., IC₅₀ variability) across in vitro assays for this compound?
Methodological Answer:
- Assay Standardization: Use synchronized cell lines (e.g., MCF-7 for anticancer studies) and normalize against positive controls (e.g., doxorubicin) .
- Metabolic Stability Testing: Perform liver microsome assays to identify if rapid metabolism underlies inconsistent activity .
- Dose-Response Reproducibility: Validate IC₅₀ values across ≥3 independent replicates using CellTiter-Glo® luminescence .
Advanced Strategy: Apply machine learning (e.g., Random Forest models) to correlate structural descriptors (logP, polar surface area) with bioactivity outliers .
What computational approaches are effective for predicting target binding modes and off-target risks?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model interactions with cyclooxygenase-2 (COX-2) or carbonic anhydrase IX, leveraging the sulfonamide’s zinc-binding motif .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the cyclopentyl-thiophene moiety in hydrophobic binding pockets .
- Off-Target Profiling: Screen against ChEMBL’s kinase panel using similarity ensemble approach (SEA) to predict kinase inhibition risks .
How can structure-activity relationships (SARs) be systematically explored for analogs of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with fluorinated cyclopentyl groups (cf. ) or pyridine replacements for thiophene to assess π-stacking effects .
- Bioisosteric Replacement: Test trifluoromethoxy () or cyano () groups on the benzene ring to modulate electron-withdrawing effects.
- SAR Table:
| Analog Modification | Key Property Tested | Observed Activity Change |
|---|---|---|
| Cyclopentyl → Cyclohexyl | Hydrophobic volume | ↓ COX-2 inhibition |
| Thiophene → Pyridine | Aromatic π-system | Altered kinase selectivity |
| Sulfonamide → Carbamate | Hydrogen-bonding capacity | Loss of CA IX binding |
What experimental and computational methods resolve discrepancies in crystallographic vs. solution-phase conformational data?
Methodological Answer:
- Conformational Sampling: Use Gaussian 16’s DFT (B3LYP/6-311+G*) to calculate gas-phase conformers and compare with X-ray structures .
- NOESY NMR: Identify through-space correlations (e.g., cyclopentyl-thiophene protons) to validate solution-phase conformers .
Case Study: If X-ray shows a planar sulfonamide group while NMR suggests rotation, perform QM/MM simulations to assess energy barriers (>5 kcal/mol indicates rigidity) .
How can researchers design stability studies to evaluate hydrolytic degradation of the sulfonamide moiety?
Methodological Answer:
- Forced Degradation: Expose to pH 1–13 buffers at 40°C for 24h; monitor via UPLC-PDA for benzenesulfonic acid and cyclopentylamine byproducts .
- Kinetic Analysis: Fit degradation data to first-order models; calculate activation energy (Ea) via Arrhenius plots .
Mitigation Strategy: Introduce electron-donating groups (e.g., methoxy) ortho to the sulfonamide to sterically hinder hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
